molecular formula C10H13BrO2 B8362134 1-Bromo-4-((methoxymethoxy)methyl)-2-methylbenzene

1-Bromo-4-((methoxymethoxy)methyl)-2-methylbenzene

Cat. No. B8362134
M. Wt: 245.11 g/mol
InChI Key: DANYOSSICDSYKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-((methoxymethoxy)methyl)-2-methylbenzene is a useful research compound. Its molecular formula is C10H13BrO2 and its molecular weight is 245.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-4-((methoxymethoxy)methyl)-2-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-((methoxymethoxy)methyl)-2-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Bromo-4-((methoxymethoxy)methyl)-2-methylbenzene

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

1-bromo-4-(methoxymethoxymethyl)-2-methylbenzene

InChI

InChI=1S/C10H13BrO2/c1-8-5-9(3-4-10(8)11)6-13-7-12-2/h3-5H,6-7H2,1-2H3

InChI Key

DANYOSSICDSYKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)COCOC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

9.10 g of (4-bromo-3-methylphenyl)methanol was dissolved in 91 mL of methylene chloride and cooled to 5° C., to which 19.7 mL of N-ethyldiisopropylamine and 6.9 mL of chloromethyl methyl ether were successively added dropwise at 5 to 10° C., and then this mixture was stirred for 2.5 hours at room temperature. Water was added to the reaction mixture and adjusted to pH 7 with 6M hydrochloric acid, and then the organic phase was separated therefrom. After the resultant organic phase was washed with water and a saturated sodium chloride solution successively, the washed phase was dried over anhydrous sodium sulfate, and the solvent was distilled out under reduced pressure. The resultant residue was purified by silica gel column chromatography [eluent; hexane:ethyl acetate=5:1] to yield 10.44 g of 1-bromo-4-[(methoxymethoxy)methyl]-2-methylbenzene as yellow oil.
Quantity
9.1 g
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reactant
Reaction Step One
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91 mL
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solvent
Reaction Step One
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19.7 mL
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reactant
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6.9 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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Reaction Step Four

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